molecular formula C22H29F3N6OS B10947301 N-butyl-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide

N-butyl-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide

Cat. No.: B10947301
M. Wt: 482.6 g/mol
InChI Key: KJDXZFSEFQLKQD-UHFFFAOYSA-N
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Description

N~1~-BUTYL-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a butyl group, an isopropylphenyl group, and a trifluoromethyl group, making it a subject of interest for researchers exploring new chemical entities with specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BUTYL-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.

    Introduction of the Isopropylphenyl and Trifluoromethyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions, using reagents such as isopropylbenzene and trifluoromethyl iodide.

    Attachment of the Butyl and Hydrazinecarbothioamide Moieties: The final steps involve the nucleophilic substitution reactions to attach the butyl group and the hydrazinecarbothioamide moiety, often under mild conditions to preserve the integrity of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-BUTYL-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N1-BUTYL-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets, altering their activity, and modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-BUTYL-2-{[5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE
  • N~1~-BUTYL-2-{[5-(4-ETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

The uniqueness of N1-BUTYL-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H29F3N6OS

Molecular Weight

482.6 g/mol

IUPAC Name

1-butyl-3-[[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]thiourea

InChI

InChI=1S/C22H29F3N6OS/c1-4-5-10-26-21(33)29-28-20(32)17-12-19-27-16(11-18(22(23,24)25)31(19)30-17)15-8-6-14(7-9-15)13(2)3/h6-9,12-13,16,18,27H,4-5,10-11H2,1-3H3,(H,28,32)(H2,26,29,33)

InChI Key

KJDXZFSEFQLKQD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NNC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)C(C)C)C(F)(F)F

Origin of Product

United States

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